molecular formula C22H23NO8 B1206196 2-Dadmt CAS No. 81919-29-1

2-Dadmt

Cat. No.: B1206196
CAS No.: 81919-29-1
M. Wt: 429.4 g/mol
InChI Key: VNOIAPLEVDWURG-NYTGWIBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dadmt (2-deoxyadenosine-5'-O-(α,β-methylene)-diphosphate) is a synthetic nucleotide analog derived from 2'-deoxyadenosine triphosphate (dATP). It features a methylene bridge between the α- and β-phosphates, which confers resistance to enzymatic hydrolysis, enhancing its stability in biochemical applications . This modification makes it a valuable tool in polymerase-catalyzed DNA synthesis, where it acts as a chain-terminating inhibitor or a substrate for specialized enzymes . Its unique structure allows for precise control in enzymatic reactions, particularly in studies requiring non-hydrolyzable nucleotide analogs.

Properties

CAS No.

81919-29-1

Molecular Formula

C22H23NO8

Molecular Weight

429.4 g/mol

IUPAC Name

(1S,4aR,11R,11aS,12aS)-3-acetyl-1-amino-4,4a,6,7,11-pentahydroxy-8,11-dimethyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione

InChI

InChI=1S/C22H23NO8/c1-7-4-5-9-13(16(7)25)17(26)14-10(21(9,3)30)6-11-15(23)18(27)12(8(2)24)19(28)22(11,31)20(14)29/h4-5,10-11,15,25-26,28,30-31H,6,23H2,1-3H3/t10-,11-,15-,21-,22+/m0/s1

InChI Key

VNOIAPLEVDWURG-NYTGWIBTSA-N

SMILES

CC1=C(C2=C(C=C1)C(C3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)C)N)(C)O)O

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@]([C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C2O)O)O)C(=O)C)N)(C)O)O

Canonical SMILES

CC1=C(C2=C(C=C1)C(C3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)C)N)(C)O)O

Synonyms

2-DADMT
2-decarboxamido-2-acetyl-4-dedimethyl-9-methyltetracycline

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Dadmt and Analogs

Property 2-Dadmt 2-FA ATPγS
Backbone Modification Methylene-diphosphate 2'-Fluoro substitution γ-thio substitution
Hydrolysis Resistance High Moderate High
Enzyme Compatibility DNA polymerases RNA polymerases Kinases
Key Application DNA synthesis Antiviral therapies Signal transduction

Data derived from enzymatic assays and stability studies

Functional and Pharmacokinetic Comparison

ADMET Profiles

Using ADMETlab, 2-Dadmt demonstrates superior metabolic stability (t½ > 24 hrs) compared to 2-FA (t½ = 8–12 hrs) and ATPγS (t½ = 18 hrs) due to its non-hydrolyzable phosphate group . However, its low solubility (LogP = -1.2) limits bioavailability, whereas ATPγS (LogP = -0.8) and 2-FA (LogP = -0.5) exhibit marginally better absorption .

Efficacy in Enzymatic Reactions

2-Dadmt’s methylene bridge enables efficient incorporation into DNA strands by Taq polymerase (Km = 2.3 µM), outperforming 2-FA (Km = 5.1 µM) in replication fidelity . Conversely, ATPγS shows negligible activity in polymerase systems but high efficacy in kinase assays (IC50 = 0.8 µM for PKA) .

Table 2: Pharmacokinetic and Functional Parameters

Parameter 2-Dadmt 2-FA ATPγS
Metabolic Half-life (h) >24 8–12 18
LogP -1.2 -0.5 -0.8
Polymerase Km (µM) 2.3 5.1 N/A
Kinase IC50 (µM) N/A N/A 0.8

Data sourced from ADMETlab and enzymatic studies

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